
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom and an indene moiety, makes it an interesting subject for chemical studies and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindene and methyl 3-aminocrotonate.
Reaction Conditions: The key steps involve the formation of the indene ring system and the introduction of the amino and ester functional groups. This can be achieved through a series of reactions including cyclization, amination, and esterification.
Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation steps, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the indene ring system play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (S)-3-amino-7-chloro-2,3-dihydro-1H-indene-5-carboxylate
- Methyl (S)-3-amino-7-bromo-2,3-dihydro-1H-indene-5-carboxylate
- Methyl (S)-3-amino-7-iodo-2,3-dihydro-1H-indene-5-carboxylate
Uniqueness
Methyl (S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-7-fluoro-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)6-4-8-7(9(12)5-6)2-3-10(8)13/h4-5,10H,2-3,13H2,1H3/t10-/m0/s1 |
Clé InChI |
XPYBYVSZDDCXDA-JTQLQIEISA-N |
SMILES isomérique |
COC(=O)C1=CC2=C(CC[C@@H]2N)C(=C1)F |
SMILES canonique |
COC(=O)C1=CC2=C(CCC2N)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
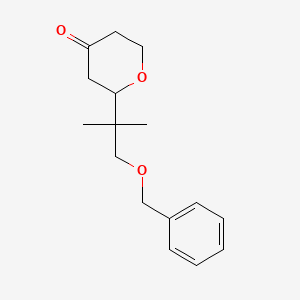
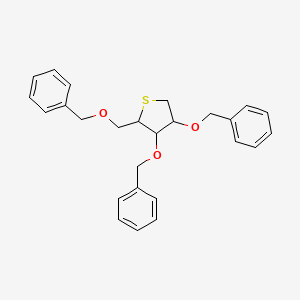
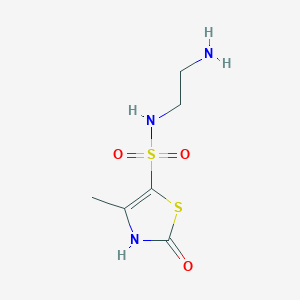
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
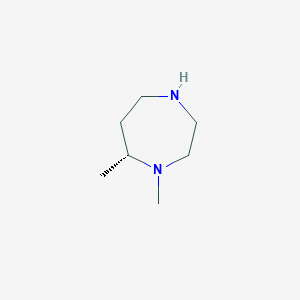
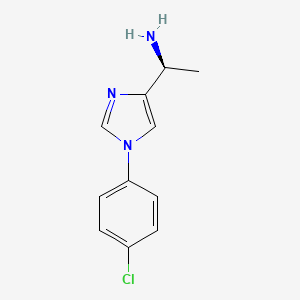

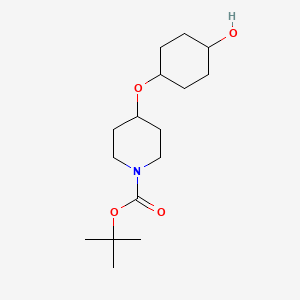

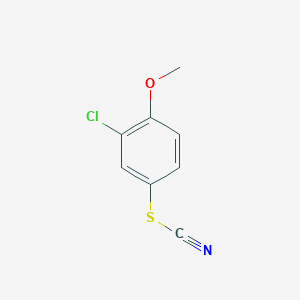
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12820349.png)
